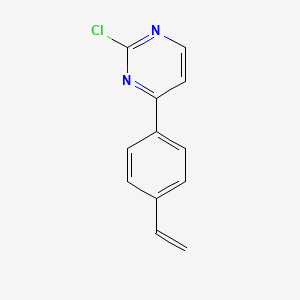
2-Chloro-4-(4-vinylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-vinylphenyl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a chlorine atom at the 2-position and a vinylphenyl group at the 4-position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2,4-dichloropyrimidine with a vinylphenyl group. This reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Organolithium Reagents: Another method employs organolithium reagents for regioselective synthesis.
Industrial Production Methods: Industrial production methods often involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient nature of the pyrimidine ring. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The vinyl group can participate in oxidation reactions to form epoxides or reduction reactions to form ethyl derivatives.
Cross-Coupling Reactions: The vinylphenyl group allows for various cross-coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Cross-Coupling: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products:
Substituted Pyrimidines: Various substituted pyrimidines depending on the nucleophile used.
Epoxides and Ethyl Derivatives: Products from oxidation and reduction of the vinyl group.
Coupled Products: Products from cross-coupling reactions with different aryl or alkyl groups.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its ability to form various bioactive molecules.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Potential use in the development of agrochemicals for crop protection.
作用机制
The mechanism of action of 2-Chloro-4-(4-vinylphenyl)pyrimidine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are involved in inflammatory processes .
相似化合物的比较
2-Chloro-4-(4-methylphenyl)pyrimidine: Similar structure but with a methyl group instead of a vinyl group.
2-Chloro-4-(4-ethylphenyl)pyrimidine: Contains an ethyl group instead of a vinyl group.
2-Chloro-4-(4-phenyl)pyrimidine: Lacks the vinyl group, having only a phenyl group.
Uniqueness:
- The presence of the vinyl group in 2-Chloro-4-(4-vinylphenyl)pyrimidine allows for additional chemical modifications through reactions like polymerization and cross-coupling, making it more versatile compared to its analogs.
属性
分子式 |
C12H9ClN2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
2-chloro-4-(4-ethenylphenyl)pyrimidine |
InChI |
InChI=1S/C12H9ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-14-12(13)15-11/h2-8H,1H2 |
InChI 键 |
FPLIJOVPXWOSKV-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


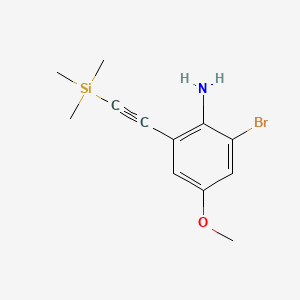
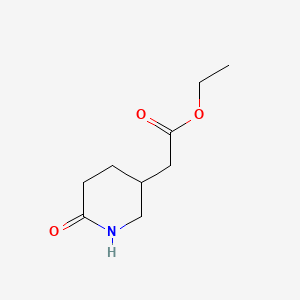
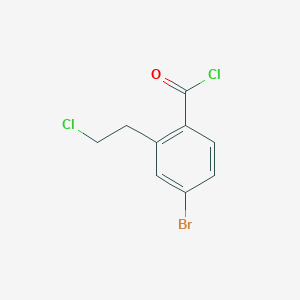
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
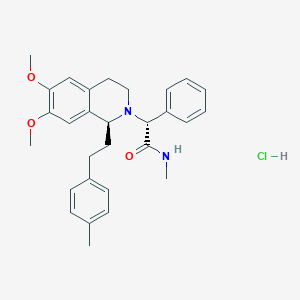
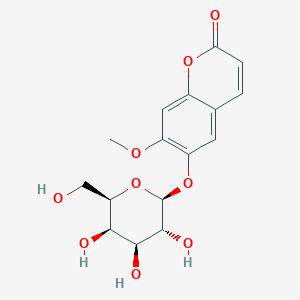
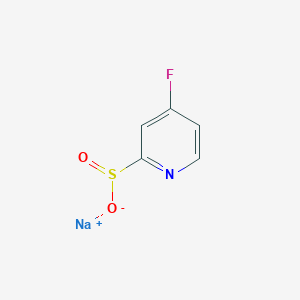
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)

![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)

